molecular formula C14H18ClN3O2S B4368243 N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4368243
M. Wt: 327.8 g/mol
InChI Key: YPHISNZXFTWZPR-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and methyl group, linked to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of enzyme catalysis and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide
  • N-[(4-methyl-1H-pyrazol-5-yl)methyl]-N,2,4-trimethylbenzenesulfonamide

Uniqueness

N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of both chloro and methyl groups on the pyrazole ring, which enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-10-5-6-14(11(2)7-10)21(19,20)17(3)9-13-12(15)8-16-18(13)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHISNZXFTWZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE

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